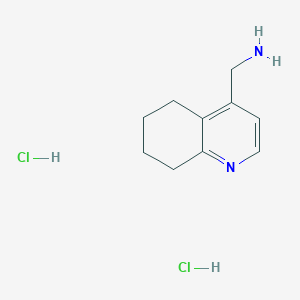

5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride

Description

Overview of Tetrahydroquinoline Derivatives in Chemical Research

Tetrahydroquinolines are partially hydrogenated derivatives of quinoline, featuring a fused benzene and piperidine ring system. These compounds occupy a critical niche in medicinal chemistry due to their structural resemblance to bioactive alkaloids and their adaptability in synthetic workflows. Substituted tetrahydroquinolines frequently appear in pharmaceuticals, exemplified by anti-parasitic agents like oxamniquine and antibiotic scaffolds such as dynemycin. The saturation of the heterocyclic ring enhances metabolic stability compared to fully aromatic quinolines, making these derivatives valuable for optimizing pharmacokinetic properties.

The dihydrochloride salt of 5,6,7,8-tetrahydroquinolin-4-ylmethanamine introduces additional polarity and crystallinity, traits advantageous for purification and formulation. Its structure combines a saturated quinoline core with a pendant aminomethyl group, enabling diverse functionalization pathways.

Table 1: Key Chemical Properties of 5,6,7,8-Tetrahydroquinolin-4-ylmethanamine Dihydrochloride

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₀H₁₆Cl₂N₂ |

| Molecular Weight | 235.16 g/mol |

| SMILES | C1CCC2=NC=CC(=C2C1)CN.Cl.Cl |

| InChIKey | AGODONHWDOQBKK-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 3 (two Cl⁻ counterions, one NH₂ group) |

| Topological Polar Surface | 38.3 Ų |

Historical Context and Discovery

While the exact synthesis date of 5,6,7,8-tetrahydroquinolin-4-ylmethanamine dihydrochloride remains unspecified in literature, its emergence aligns with broader trends in heterocyclic chemistry. Early tetrahydroquinoline syntheses relied on heterogeneous hydrogenation of quinolines, but selectivity challenges limited access to specific regioisomers. The development of homogeneous catalysts, particularly manganese and ruthenium complexes, enabled precise control over saturation patterns. For instance, Japanese researchers demonstrated that PhTRAP-ruthenium catalysts selectively hydrogenate the benzene ring of 2-phenylquinoline to yield 2-phenyl-5,6,7,8-tetrahydroquinoline derivatives. This methodological breakthrough likely facilitated the preparation of the title compound’s unsaturated precursor.

The dihydrochloride salt form gained prominence as a means to improve solubility for biological screening. Patent analyses suggest its inclusion in combinatorial libraries targeting G protein-coupled receptors and kinase enzymes, though specific applications remain proprietary.

Relevance to Contemporary Organic and Medicinal Chemistry

Modern synthetic campaigns increasingly employ borrowing hydrogen (BH) strategies to construct tetrahydroquinoline scaffolds. A manganese(I) PN₃ pincer complex, for example, catalyzes the one-pot coupling of 2-aminobenzyl alcohols with secondary alcohols to yield 1,2,3,4-tetrahydroquinolines under mild conditions. While this method currently targets different regioisomers, its mechanistic principles—dehydrogenation, condensation, and re-hydrogenation—could adapt to synthesize 5,6,7,8-saturated variants through substrate engineering.

In drug discovery, the aminomethyl group serves as a handle for introducing pharmacophores. Molecular modeling studies predict favorable interactions between the protonated amine and aspartate residues in enzymatic binding pockets, a feature exploited in protease inhibitor design. Additionally, the fluorine-tolerant synthesis routes described for analogous thiazolidine derivatives hint at opportunities to fluorinate the quinoline ring for enhanced bioavailability.

Scope and Objectives of Academic Research

Current research objectives focus on three domains:

- Catalytic Methodology Development : Optimizing asymmetric hydrogenation and BH protocols to access 5,6,7,8-tetrahydroquinolin-4-ylmethanamine with enantiomeric excess, leveraging chiral ligands like Josiphos or BINAP.

- Structure-Activity Relationship (SAR) Profiling : Systematically modifying the amine substituent and quinoline saturation to map electronic and steric effects on target engagement. Preliminary work on tetrahydroisoquinoline analogs shows that N-alkylation dramatically modulates antibacterial potency.

- Material Science Applications : Investigating the compound’s potential as a hydrogen donor in energy storage systems, building on studies where tetrahydroquinoline derivatives facilitate coal liquefaction.

Ongoing challenges include mitigating racemization during functional group transformations and establishing scalable purification protocols for the hygroscopic dihydrochloride salt. Collaborative efforts between organometallic chemists and process engineers aim to address these limitations through continuous-flow hydrogenation and antisolvent crystallization techniques.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h5-6H,1-4,7,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJAMLRAIDFNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride typically involves the following steps:

Cyclization Reaction: The starting material, aniline, undergoes a cyclization reaction with an appropriate aldehyde to form the tetrahydroquinoline ring system.

Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the tetrahydroquinoline derivative.

Amination: The tetrahydroquinoline derivative is then subjected to an amination reaction with formaldehyde and ammonium chloride to introduce the methanamine group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions with various electrophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Positional Isomers of Tetrahydroquinoline Amines

5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride

- Molecular Formula : C9H14Cl2N2

- Molecular Weight : 221.13 g/mol

- Key Differences: The amine group is directly attached to the 8-position of the tetrahydroquinoline ring instead of the 4-ylmethanamine side chain. The (S)-enantiomer of this compound is explicitly documented, highlighting stereochemical considerations in activity .

5,6,7,8-Tetrahydroquinolin-5-amine Dihydrochloride

- CAS : 1187930-23-9

- Structure : Amine group at the 5-position.

- Implications: Positional isomerism may influence solubility and intermolecular interactions. No yield or purity data are available for direct comparison .

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine Dihydrochloride

- Molecular Weight : 235.16 g/mol (same as the target compound)

- Key Differences: The methanamine group is attached to the 2-position of a fully hydrogenated quinoline (1,2,3,4-tetrahydroquinoline). This alters the spatial arrangement of the amine group, which could impact pharmacokinetics .

Isoquinoline Derivatives

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride

- CAS : 1965305-44-5

- Structure: Isoquinoline core (benzopyridine isomer) with an amine at the 8-position.

- Implications: The isoquinoline scaffold differs in nitrogen positioning, which may confer distinct electronic and steric properties compared to quinoline derivatives. This structural variation is critical in medicinal chemistry for targeting specific enzymes or receptors .

Substituted Tetrahydroquinolines

2-Methyl-3-Iodo-4-Ethoxy-5,6,7,8-Tetrahydroquinoline

- Synthesis: Derived from 2-methyl-5,6,7,8-tetrahydroquinolin-4-one via iodination and ethoxylation.

- Key Differences : The presence of methyl, iodo, and ethoxy substituents introduces steric hindrance and electron-withdrawing effects, which could reduce nucleophilicity compared to the target compound’s primary amine .

5-Hydroxy-1-(4'-bromophenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

- Yield : 91%

- Purity : 99.2%

- Melting Point : 179.5–180.6 °C

- Implications : The bromophenyl and hydroxy groups enhance polarity and may increase crystallinity, as reflected in the high melting point. Such substituents are absent in the target compound, suggesting differences in solubility and stability .

Comparative Data Table

Research Findings and Implications

- Stereochemistry: The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride is explicitly documented , whereas the target compound’s stereochemical configuration is unspecified. Enantiomeric purity is crucial for chiral drug candidates.

- Synthetic Yields: High yields (>90%) are reported for bromophenyl-substituted tetrahydroquinolines , but synthesis data for the target compound are absent, limiting process comparisons.

- Biological Relevance: Tetrahydroquinoline amines are explored for CNS targets due to their ability to cross the blood-brain barrier. The dihydrochloride salt form improves aqueous solubility, a critical factor for in vivo studies .

Biological Activity

5,6,7,8-Tetrahydroquinolin-4-ylmethanamine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound, often referred to as THQMA, is a derivative of tetrahydroquinoline and has been studied for various pharmacological properties, including antimicrobial and antitumor activities.

The biological activity of THQMA is primarily attributed to its ability to interact with various biological targets. Research indicates that similar compounds can modulate enzyme activities and influence signaling pathways involved in cell survival and proliferation. Specifically, tetrahydroquinoline derivatives have been shown to inhibit certain kinases and enzymes that are crucial for cellular metabolism and growth.

Antimicrobial Properties

THQMA has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of THQMA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

Recent studies have explored the potential of THQMA as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to inhibit tumor cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation.

Case Study: THQMA in Cancer Research

In a study involving human breast cancer cell lines (MCF-7), THQMA was found to reduce cell viability by approximately 50% at a concentration of 20 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead for developing new anticancer therapies.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of THQMA is crucial for optimizing its biological activity. Variations in substituents on the tetrahydroquinoline ring can significantly influence its potency and selectivity against biological targets.

Table 2: Structure-Activity Relationships of THQMA Derivatives

| Compound Variant | Biological Activity | Remarks |

|---|---|---|

| N-Methyl Derivative | Enhanced potency | Increased lipophilicity |

| Ethyl Substituent | Moderate activity | Improved selectivity |

| Halogenated Variants | Variable activity | Dependent on halogen position |

Q & A

Q. What are the established synthetic routes for 5,6,7,8-Tetrahydroquinolin-4-ylmethanamine dihydrochloride, and how do reaction parameters influence yield and purity?

- Methodological Answer : Common synthetic approaches include hydrogenation of the quinoline core followed by amine functionalization and hydrochloride salt formation. For example, hydrogenation under catalytic conditions (e.g., Pd/C or Raney Ni) at 50–100 psi H₂ and 60–80°C reduces aromaticity, while subsequent steps like reductive amination or nucleophilic substitution introduce the methanamine group. Acidic workup (HCl) yields the dihydrochloride salt.

- Critical Parameters : Temperature, catalyst loading, and reaction time directly impact yield. Prolonged hydrogenation may lead to over-reduction, while insufficient acid stoichiometry reduces salt purity.

- Validation : Monitor intermediates via TLC or HPLC and confirm final purity (>95%) using elemental analysis .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential for purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., tetrahydroquinoline protons at δ 1.5–2.8 ppm) and confirms amine protonation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄Cl₂N₂ at m/z 221.125).

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to quantify impurities (<2%).

- Safety : Address hygroscopicity by storing at −20°C under argon .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC with hexane/isopropanol (80:20) + 0.1% diethylamine.

- Stereochemical Synthesis : Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) achieves >90% ee.

- Validation : Polarimetry or circular dichroism (CD) quantifies ee, supported by X-ray crystallography for absolute configuration .

Q. How does this compound interact with neurotransmitter receptors, and what experimental designs optimize binding affinity studies?

- Methodological Answer :

- In Vitro Assays : Radioligand displacement assays (e.g., ³H-serotonin or ³H-dopamine) on HEK293 cells expressing 5-HT₂A or D₂ receptors.

- Protocol : Pre-incubate membranes with test compound (1 nM–10 µM), then measure Ki values via Scatchard analysis. Include positive controls (e.g., ketanserin for 5-HT₂A).

- Data Interpretation : Hill coefficients >1 suggest cooperative binding. Address false positives via counter-screening against off-target receptors .

Q. What structure-activity relationship (SAR) insights guide the optimization of tetrahydroquinoline derivatives for enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl at C₇) to enhance receptor binding. Methylation of the amine increases BBB permeability.

- SAR Table :

| Modification | Bioactivity (IC₅₀, nM) | LogP |

|---|---|---|

| Parent compound | 250 ± 15 | 1.2 |

| C₇-Cl substitution | 120 ± 10 | 1.8 |

| N-Methylation | 300 ± 20 | 0.9 |

- Validation : Pair molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize analogs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound given its hazard profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.